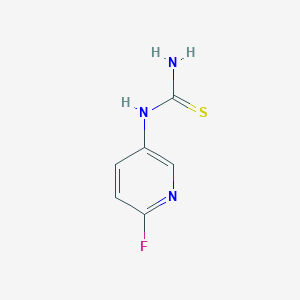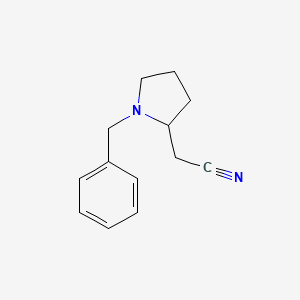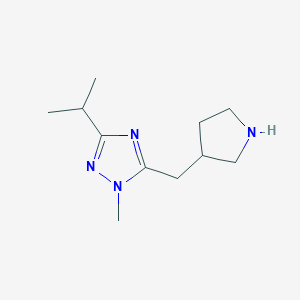![molecular formula C8H7F4NO2S B13522134 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.
Applications De Recherche Scientifique
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mécanisme D'action
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a sulfonamide group.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the fluoro substituent.
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Similar structure with a nitrile group instead of a sulfonamide group.
Uniqueness
The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide lies in its combination of fluoro and trifluoromethyl groups attached to a benzene ring with a sulfonamide functional group. This combination imparts unique chemical properties, such as high stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H7F4NO2S |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c9-6-2-1-5(4-16(13,14)15)7(3-6)8(10,11)12/h1-3H,4H2,(H2,13,14,15) |
Clé InChI |
AQNAIPKSWOQNIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


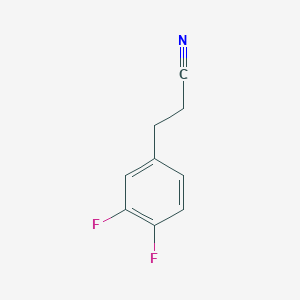
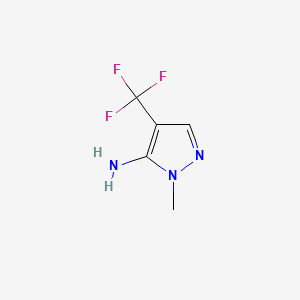
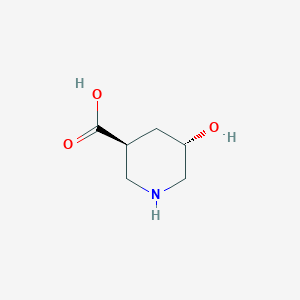
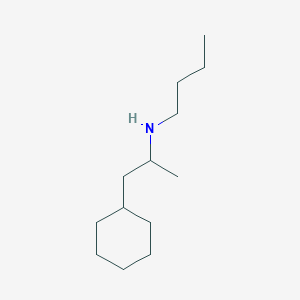
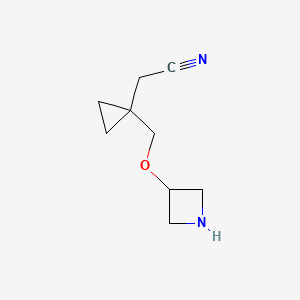
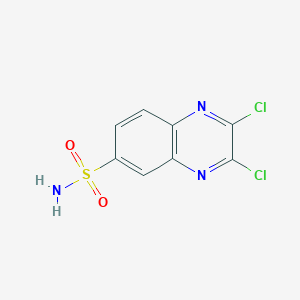

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
